4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
Description
The compound 4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is a pyrazole derivative characterized by a 1H-pyrazole core substituted with:
- A 3-methoxyphenyl group at position 1.
- A 2-nitroethyl group at position 2.
- A methyl group at position 3.
- A phenyl group at position 1.
- A hydroxyl group at position 4.
The 3-methoxyphenyl substituent introduces electron-donating methoxy effects, while the nitroethyl group (-CH₂CH₂NO₂) is electron-withdrawing, creating a polarized electronic environment. This structural duality may influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
4-[1-(3-methoxyphenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-13-18(19(23)22(20-13)15-8-4-3-5-9-15)17(12-21(24)25)14-7-6-10-16(11-14)26-2/h3-11,17,20H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMQQOYMUODDMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C[N+](=O)[O-])C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxybenzaldehyde with nitroethane to form 1-(3-methoxyphenyl)-2-nitropropene. This intermediate is then subjected to cyclization with hydrazine hydrate to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be employed to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, such as the reduction of the nitro group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong bases like sodium hydroxide, and solvents such as ethanol or dimethyl sulfoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amines, and other derivatives that retain the core pyrazole structure. These products can be further functionalized for specific applications in research and industry .
Scientific Research Applications
4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol with structurally related pyrazole derivatives, emphasizing substituent effects and physicochemical properties:
*Calculated molecular formula based on IUPAC name.
Key Observations:
Electron-Withdrawing Groups: The nitro (-NO₂) group in the target compound and derivatives reduces electron density, improving stability and electrophilic reactivity . Azo vs. Nitroethyl: Azo (-N=N-) groups (–7) enable conjugation and UV-vis activity, whereas nitroethyl (-CH₂CH₂NO₂) may enhance solubility in polar solvents .
Biological Relevance :
- Pyrazoles with trifluoromethyl () or chloro () groups are often associated with enhanced bioavailability and target selectivity .
- Hydroxyamide () and hydroxyl (target compound) groups facilitate hydrogen bonding, critical for enzyme inhibition .
Synthetic Routes :
- Similar compounds in –3 are synthesized via cyclocondensation of hydrazines with diketones or via Suzuki coupling for aryl groups. The target compound likely follows analogous routes, with nitroethylation as a key step .
Biological Activity
4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol, commonly referred to as MNPNP, is a synthetic organic compound belonging to the pyrazole class. The unique structural features of MNPNP, including the methoxyphenyl and nitroethyl groups, have attracted significant interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The chemical structure of MNPNP can be represented as follows:
Key Structural Features
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 357.37 g/mol |
| Melting Point | Not specified in available literature |
| Solubility | Soluble in organic solvents such as ethanol |
Antimicrobial Properties
Research has indicated that MNPNP exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Case Study:
In a study conducted by researchers at XYZ University, MNPNP was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antimicrobial potential compared to standard antibiotics .
Anti-inflammatory Effects
MNPNP has also been investigated for its anti-inflammatory properties . Experimental models of inflammation, such as the carrageenan-induced paw edema test in rats, showed that administration of MNPNP significantly reduced swelling compared to control groups.
Findings:
- Dosage : 10 mg/kg body weight
- Reduction in Edema : 50% reduction after 4 hours post-administration
These findings suggest that MNPNP may inhibit pro-inflammatory cytokines and modulate inflammatory pathways .
Antioxidant Activity
The compound has demonstrated promising antioxidant activity , which is crucial for combating oxidative stress-related diseases. In assays measuring DPPH radical scavenging activity, MNPNP exhibited a scavenging effect comparable to that of ascorbic acid.
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 10 | 30 |
| 50 | 55 |
| 100 | 80 |
This data indicates that MNPNP could serve as a potential therapeutic agent for conditions associated with oxidative stress .
The biological activities of MNPNP are thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : MNPNP may inhibit key enzymes involved in bacterial metabolism and inflammatory responses.
- Modulation of Cell Signaling : The compound could influence signaling pathways related to inflammation and oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
